molecular formula C17H13N7O5 B3612492 ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3612492
M. Wt: 395.3 g/mol
InChI Key: ZLPDKESZLQATKP-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features multiple heterocyclic rings, including a triazole, oxadiazole, and pyrrole, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a nitrile in the presence of a strong acid catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted triazole and oxadiazole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the nitro group and the triazole ring suggests potential interactions with enzymes and receptors involved in biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

  • 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

  • Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate

Uniqueness: This compound is unique due to its combination of multiple heterocyclic rings, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 5-(3-nitrophenyl)-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O5/c1-2-28-17(25)13-14(11-6-5-7-12(10-11)24(26)27)23(21-18-13)16-15(19-29-20-16)22-8-3-4-9-22/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPDKESZLQATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

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